molecular formula C15H14O2 B6317947 2-(2,4-dimethylphenyl)benzoic Acid CAS No. 183313-49-7

2-(2,4-dimethylphenyl)benzoic Acid

Cat. No.: B6317947
CAS No.: 183313-49-7
M. Wt: 226.27 g/mol
InChI Key: CQHDMGPUOAEHTD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the preparation of benzoic acid derivatives using Grignard reagents. In this process, a Grignard reagent is prepared by reacting an aryl halide with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with carbon dioxide to form the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2,4-Dimethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, as a potential non-steroidal anti-inflammatory drug (NSAID), it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its conformational flexibility allows it to interact with various biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)benzoic acid can be compared with other similar compounds, such as:

    Mefenamic Acid: Another NSAID with a similar structure but different substitution pattern.

    Meclofenamic Acid: A related compound with additional chlorine substituents.

    Chlofenamic Acid: Similar in structure but with chloro substituents.

These compounds share some common properties, such as anti-inflammatory activity, but differ in their specific biological effects and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and diverse applications make it an important subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDMGPUOAEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444757
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183313-49-7
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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